molecular formula C25H30ClN3O2 B11415039 N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11415039
M. Wt: 440.0 g/mol
InChI Key: SAETXHXUEMRMKO-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenoxy group, a benzodiazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through nucleophilic substitution reactions, often using chlorophenol and a suitable leaving group.

    Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide group.

    Final Coupling: The final step involves coupling the benzodiazole derivative with the chlorophenoxy and cyclohexanecarboxamide moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of certain genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE
  • N-(2-{1-[3-(4-FLUOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE
  • N-(2-{1-[3-(4-BROMOPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE

Uniqueness

N-(2-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in a distinct manner compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440.0 g/mol

IUPAC Name

N-[2-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H30ClN3O2/c26-20-11-13-21(14-12-20)31-18-6-17-29-23-10-5-4-9-22(23)28-24(29)15-16-27-25(30)19-7-2-1-3-8-19/h4-5,9-14,19H,1-3,6-8,15-18H2,(H,27,30)

InChI Key

SAETXHXUEMRMKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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